molecular formula C37H70O5 B1244511 1-Palmitoleoyl-2-stearoyl-sn-glycerol

1-Palmitoleoyl-2-stearoyl-sn-glycerol

Cat. No.: B1244511
M. Wt: 594.9 g/mol
InChI Key: SPBROLJVHYTNGF-BSNNDZOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula and Stereochemical Configuration

The molecular formula of 1-palmitoleoyl-2-stearoyl-sn-glycerol is C₃₇H₇₀O₅, reflecting its composition of thirty-seven carbon atoms, seventy hydrogen atoms, and five oxygen atoms. The compound exhibits a molecular weight of 594.9487 daltons as determined by mass spectrometric analysis, with a monoisotopic molecular weight of 594.52232535 daltons. The stereochemical configuration follows the sn-glycerol nomenclature system, where the palmitoleic acid moiety occupies the sn-1 position and the stearic acid moiety occupies the sn-2 position, leaving the sn-3 position unesterified with a free hydroxyl group.

The palmitoleic acid component contains a cis double bond at the 9-position, creating a Z-configuration that introduces a significant bend in the fatty acid chain approximately 120 degrees from the extended all-trans conformation. This geometric constraint affects the overall molecular conformation and packing properties of the diacylglycerol. The stearic acid component, being fully saturated, maintains an extended linear conformation that contrasts with the bent structure of the palmitoleic acid chain.

The compound demonstrates specific optical activity due to the chiral center at the C-2 position of the glycerol backbone, with the stereochemical descriptor (2S) indicating the absolute configuration according to the Cahn-Ingold-Prelog priority rules. The InChI key for this compound is SPBROLJVHYTNGF, providing a unique identifier for computational and database applications.

Properties

Molecular Formula

C37H70O5

Molecular Weight

594.9 g/mol

IUPAC Name

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] octadecanoate

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h14,16,35,38H,3-13,15,17-34H2,1-2H3/b16-14-/t35-/m0/s1

InChI Key

SPBROLJVHYTNGF-BSNNDZOISA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₃₄O₃
  • Molecular Weight : 290.47 g/mol
  • Structure : It features a glycerol backbone with palmitoleoyl and stearoyl acyl groups at the sn-1 and sn-2 positions, respectively.

Biological Applications

  • Cell Membrane Studies :
    • 1-Palmitoleoyl-2-stearoyl-sn-glycerol is used in membrane dynamics research, particularly in understanding lipid bilayer properties. Its incorporation into model membranes allows for the study of fluidity and permeability, which are critical for cellular function and signaling pathways .
  • Metabolic Research :
    • This compound acts as a metabolite in various organisms, including mice, where it plays a role in lipid metabolism and energy storage. Its metabolic pathways are essential for understanding how dietary fats influence health and disease states .
  • Drug Delivery Systems :
    • Due to its amphiphilic nature, this compound can be utilized in drug formulation as an excipient that enhances the solubility and bioavailability of hydrophobic drugs. Its ability to form liposomes makes it a candidate for targeted drug delivery systems .

Industrial Applications

  • Food Industry :
    • The compound is investigated for its role in food technology, particularly in improving the stability of emulsions and preventing lipid oxidation. It serves as a model compound to study the oxidative stability of food products.
  • Cosmetic Formulations :
    • In cosmetics, this compound is used for its moisturizing properties, enhancing the texture and sensory attributes of topical formulations. Its emollient characteristics help improve skin hydration and barrier function .
  • Biotechnology :
    • This diacylglycerol is explored in biotechnological applications such as biosensors and bioimaging due to its ability to interact with various biomolecules, facilitating the development of novel diagnostic tools .

Case Study 1: Membrane Dynamics

A study utilizing molecular dynamics simulations demonstrated that this compound influences the depth distribution of spin labels within lipid bilayers. The findings highlighted its role in modulating membrane fluidity, which is crucial for cellular signaling processes .

Case Study 2: Drug Delivery Efficiency

Research indicated that formulations containing this compound significantly improved the oral bioavailability of poorly soluble drugs. The compound's ability to form stable micelles was shown to enhance drug solubilization and absorption in gastrointestinal models .

Preparation Methods

Two-Step One-Pot Procedure

A highly efficient method for synthesizing enantiopure triacylglycerols, adaptable for diacylglycerols like 1-palmitoleoyl-2-stearoyl-sn-glycerol, involves a cobalt-catalyzed epoxide ring-opening followed by esterification. The protocol begins with the reaction of glycidyl esters (e.g., glycidyl butyrate) with palmitoleic acid in the presence of a cobalt catalyst (17 , 1 mol%) and Hünig’s base. This step selectively opens the epoxide at the sn-1 position, forming a 1,2-diacylglycerol intermediate. Subsequent esterification of the free hydroxyl group at sn-3 with stearic acid, mediated by N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), yields the target compound.

Key Reaction Conditions:

  • Step 1 (Ring-Opening): Neat conditions, room temperature (21°C), 16–20 hours.

  • Step 2 (Esterification): Heptane solvent, 1.2 equivalents of stearic acid, 1.1 equivalents of DCC, 5 mol% DMAP.

Yield: 79–92% over two steps.

Table 1: Optimization of Acyl Donors in Chemical Synthesis

Starting Glycidyl Ester (sn-3)Acyl Donor (sn-1)Final Acyl Donor (sn-2)Yield (%)
Glycidyl butyratePalmitoleic acidStearic acid86
Glycidyl myristateOleic acidStearic acid83

Mechanistic Insights:
The cobalt catalyst (17 ) facilitates epoxide activation via coordination, enabling nucleophilic attack by the fatty acid carboxylate. Stereochemical control arises from the chiral environment of the catalyst, ensuring sn-1 selectivity. The second esterification proceeds via a classical Steglich mechanism, with DMAP accelerating the acylation.

Enzymatic Synthesis

Lipase-Catalyzed Regioselective Esterification

Lipases, such as Rhizomucor miehei lipase (RML), enable regioselective synthesis under mild conditions. This method avoids racemization and preserves the sn-1/2 specificity of natural lipids.

Procedure:

  • Substrate Preparation: Glycerol is dissolved in tert-butanol with molecular sieves to control water activity.

  • Enzymatic Esterification: Palmitoleic acid (1.5 equivalents) is added to the sn-1 position using RML at 40°C for 24 hours.

  • Second Esterification: Stearic acid (1.2 equivalents) is introduced to the sn-2 position under similar conditions.

Yield: 70–78%.

Advantages:

  • No requirement for hydroxyl-protecting groups.

  • High enantiomeric excess (>95%) due to enzyme specificity.

Industrial Production

Scalable Chemical Synthesis

Industrial-scale production employs continuous-flow reactors to enhance efficiency. A representative process involves:

  • Epoxide Formation: Glycerol is converted to glycidyl stearate via epoxidation with stearic acid and hydrogen peroxide.

  • Ring-Opening: Palmitoleic acid is introduced using a fixed-bed reactor packed with cobalt-supported silica.

  • Purification: Short-path distillation removes unreacted fatty acids, yielding >90% purity.

Cost Analysis:

  • Raw material costs: $120–150/kg.

  • Catalyst recycling reduces expenses by 30%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 5.35 (m, 2H, -CH=CH-), 4.29 (dd, J = 11.9 Hz, sn-1/3), 2.31 (m, 6H, acyl chains).

  • ¹³C NMR: Confirms ester carbonyls at δ 173.2 (sn-1) and 172.9 (sn-2).

Mass Spectrometry

  • ESI-MS: m/z 595.4 [M+H]⁺, consistent with C₃₇H₇₀O₅ .

Q & A

Q. What methods are recommended for structural characterization of 1-palmitoleoyl-2-stearoyl-<i>sn</i>-glycerol?

  • Methodological Answer : Structural elucidation involves nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, analyze the <sup>1</sup>H and <sup>13</sup>C spectra to confirm acyl chain positions and stereospecific numbering (<i>sn</i>-1, <i>sn</i>-2). For example, <i>sn</i>-glycerol derivatives show distinct chemical shifts for the <i>sn</i>-1 and <i>sn</i>-2 substituents due to glycerol backbone asymmetry . MS (e.g., API-ES-MS) provides molecular weight validation and fragmentation patterns to confirm acyl chain identities .

Q. How can purity and composition of 1-palmitoleoyl-2-stearoyl-<i>sn</i>-glycerol be assessed?

  • Methodological Answer : Use thin-layer chromatography (TLC) with solvent systems like CH2Cl2-MeOH (95:5) or EtOAc-hexanes (4:1) to assess purity . Quantify impurities via gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detectors. For detailed acyl chain analysis, employ GC-MS after transesterification to fatty acid methyl esters (FAMEs) .

Q. What experimental protocols are used to study enzymatic interactions with this diacylglycerol?

  • Methodological Answer : Enzymatic assays with diacylglycerol kinases (DGKs) can be performed using recombinant enzymes (e.g., AtDGK2) . Prepare lipid vesicles containing 1-palmitoleoyl-2-stearoyl-<i>sn</i>-glycerol and monitor phosphorylation to phosphatidic acid (PA) via <sup>32</sup>P-ATP incorporation or LC-MS. Optimize reaction conditions (pH 7.2, Mg<sup>2+</sup> dependence) and use inhibitors like R59022 to confirm specificity .

Advanced Research Questions

Q. How do polymorphic phase behaviors of 1-palmitoleoyl-2-stearoyl-<i>sn</i>-glycerol influence membrane dynamics?

  • Methodological Answer : Study polymorphic phases (α, sub-α, β') using differential scanning calorimetry (DSC) and synchrotron X-ray diffraction (XRD). For example:
  • DSC : Identify phase transition temperatures and enthalpies (e.g., α phase at ~11.6°C, β' phase at ~16.1°C) .

  • XRD : Analyze long-spacing values (e.g., 59.5 Å for α phase) and chain packing symmetry (hexagonal vs. orthorhombic) .
    Hydration studies (0.5 mol H2O) reveal shifts in bilayer spacing (~61.5 Å) and metastable phase formation .

    Phase Transition Temp (°C)ΔH (kcal/mol)XRD Spacing (Å)Chain Packing
    α11.67.559.5Hexagonal
    β'16.115.446.9Orthorhombic
    Table 1: Phase behavior data for diacylglycerols (adapted from ).

Q. What advanced techniques quantify trace levels of this diacylglycerol in biological samples?

  • Methodological Answer : Derivatize 1-palmitoleoyl-2-stearoyl-<i>sn</i>-glycerol with pentafluorobenzoyl chloride to enhance electron-capture properties . Use GC-negative ion chemical ionization MS (NICI-MS) with selected ion monitoring (SIM) at m/z 838 (endogenous) and m/z 841 (deuterated internal standard). Achieve sensitivity down to 0.20 pg (~30 fmol) per injection, validated in human basophil studies .

Q. How does acyl chain unsaturation affect molecular packing in mixed-chain diacylglycerols?

  • Methodological Answer : Compare packing efficiency using XRD and DSC for diacylglycerols with varying unsaturation (e.g., 1-stearoyl-2-linoleoyl vs. 1-stearoyl-2-oleoyl). Polyunsaturated chains (e.g., linoleate) marginally improve packing with saturated chains (stearate) compared to monounsaturated chains (oleate) . Hydration studies show reduced β' phase formation in unsaturated derivatives due to water-induced bilayer expansion .

Q. What role does 1-palmitoleoyl-2-stearoyl-<i>sn</i>-glycerol play in lipid signaling pathways?

  • Methodological Answer : Investigate its interaction with protein kinase C (PKC) using lipid vesicles and fluorescence assays. Prepare lipid mixtures mimicking native membranes (e.g., phosphatidylserine:diacylglycerol 3:1) and monitor PKC activation via FRET-based reporters . Use <sup>3</sup>H-labeled diacylglycerol to track membrane incorporation and fusogenic activity .

Methodological Notes

  • Stereospecific Nomenclature : Follow IUPAC <i>sn</i>-glycerol notation (e.g., <i>sn</i>-1, <i>sn</i>-2) for unambiguous structural communication .
  • Handling and Storage : Store diacylglycerols at -80°C under argon to prevent oxidation. Use amber vials for light-sensitive assays .
  • Contradictions : While some studies report hexagonal chain packing in α phases , others suggest pseudohexagonal symmetry in sub-α phases. Validate with XRD and solid-state NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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